Sangivamycin - 18417-89-5

Sangivamycin

Catalog Number: EVT-281632
CAS Number: 18417-89-5
Molecular Formula: C12H15N5O5
Molecular Weight: 309.28 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Sangivamycin is a nucleoside analogue that is adenosine in which the nitrogen at position 7 is replaced by a carbamoyl-substituted carbon. It is a potent inhibitor of protein kinase C. It has a role as a protein kinase inhibitor. It is functionally related to an adenosine.
Sangivamycin is a natural product found in Streptomyces and Streptomyces sparsogenes with data available.

Toyocamycin

Compound Description: Toyocamycin (4-amino-5-cyano-7-(β-D-ribofuranosyl)pyrrolo[2,3-d]pyrimidine) is a pyrrolopyrimidine nucleoside antibiotic. Like Sangivamycin, it displays antitumor and antiviral activities. Toyocamycin is known to inhibit RNA synthesis and has been studied for its effects on ribosomal RNA processing. [, ]

Relevance: Toyocamycin is structurally very similar to Sangivamycin, differing only in the substituent at the 5-position of the pyrrolo[2,3-d]pyrimidine ring system. Toyocamycin has a cyano group at the 5-position, while Sangivamycin has a carboxamide group. This structural difference leads to some distinctions in their mechanisms of action. For instance, Toyocamycin is a more potent inhibitor of rRNA processing and has shown greater cytotoxicity compared to Sangivamycin in certain colon carcinoma cell lines. [, ]

Tubercidin

Compound Description: Tubercidin (7-deazaadenosine) is another pyrrolopyrimidine nucleoside antibiotic with antitumor and antiviral properties. [, , ]

Relevance: Tubercidin is structurally related to Sangivamycin, sharing the same pyrrolo[2,3-d]pyrimidine ring system but lacking the 5-carboxamide substituent present in Sangivamycin. While both compounds exhibit antitumor activity, their precise mechanisms of action and potency can differ. [, , ]

Thiosangivamycin

Compound Description: Thiosangivamycin (4-amino-5-thiocarboxamido-7-(β-D-ribofuranosyl)pyrrolo[2,3-d]pyrimidine) is a pyrrolopyrimidine nucleoside antibiotic and a structural analog of Sangivamycin. It is a potent inhibitor of histone H1 phosphorylation and exhibits significant antitumor activity against murine leukemia L1210 in vitro and in vivo. [, ]

Relevance: Thiosangivamycin is closely related to Sangivamycin, differing only in the replacement of the carboxamide group at the 5-position with a thiocarboxamide group. Interestingly, Thiosangivamycin demonstrates significantly greater potency (approximately 50-fold) than Sangivamycin in inhibiting histone H1 phosphorylation and exhibits stronger antitumor activity. [, ]

Sangivamycin-Amidine

Compound Description: Sangivamycin-amidine is a pyrrolopyrimidine analog of Sangivamycin. []

Relevance: While the exact structure of Sangivamycin-amidine is not specified in the provided papers, its name suggests that it is derived from Sangivamycin by replacing the carboxamide group with an amidine group. The study mentions that Sangivamycin-amidine exhibits similar inhibitory effects on histone H1 phosphorylation and RNA synthesis in whole cells compared to Sangivamycin. []

Sangivamycin-Amidoxime

Compound Description: Sangivamycin-amidoxime is another pyrrolopyrimidine analog of Sangivamycin. []

Relevance: Although the specific structure of Sangivamycin-amidoxime is not detailed within the provided papers, its name suggests a modification of the carboxamide group in Sangivamycin to an amidoxime group. The research indicates that Sangivamycin-amidoxime displays comparable inhibitory effects on histone H1 phosphorylation and RNA synthesis in whole cells to Sangivamycin. []

Formycins A and B

Compound Description: Formycins A and B are pyrrolopyrimidine nucleoside antibiotics. []

Relevance: Although the provided research doesn't specify the precise structures of Formycins A and B, they are classified as pyrrolopyrimidine nucleosides like Sangivamycin. The study mentions that, unlike Sangivamycin, Formycins A and B did not demonstrate selective growth inhibition of human umbilical vein endothelial cells. []

Relevance: Ara-Sangivamycin is a sugar-modified analog of Sangivamycin, where the ribofuranose sugar moiety is replaced with arabinofuranose. This modification confers potent and selective antiviral activity against human cytomegalovirus. [, ]

2′-Deoxy-2′-fluoro-ara-Sangivamycin

Compound Description: This compound is a 2′-deoxy-2′-fluoroarabinofuranosyl analog of Sangivamycin, exhibiting antiproliferative activity against L1210 cells and antiviral activity against various viruses, including human cytomegalovirus, herpes simplex virus type 1, human immunodeficiency virus, and varicella-zoster virus. []

Relevance: This compound is a sugar-modified analog of Sangivamycin, featuring a 2′-deoxy-2′-fluoroarabinofuranosyl sugar moiety instead of the ribofuranose found in Sangivamycin. This modification leads to a distinct antiviral profile compared to Sangivamycin. []

3'-Deoxysangivamycin

Compound Description: This compound is a 3′-deoxy analog of Sangivamycin with significant antitumor activity against murine leukemia L1210 in vitro and in vivo. []

Relevance: 3'-Deoxysangivamycin is a ribose-modified analog of Sangivamycin, lacking a hydroxyl group at the 3′ position of the ribofuranose sugar. While less potent than Sangivamycin, it retains notable antitumor activity. []

2′-Deoxysangivamycin

Compound Description: This compound is a 2′-deoxy analog of Sangivamycin, lacking a hydroxyl group at the 2′ position of the ribofuranose sugar. []

Relevance: 2′-Deoxysangivamycin is a ribose-modified analog of Sangivamycin. Unlike 3'-Deoxysangivamycin, it did not exhibit significant antitumor activity. []

5'-Deoxysangivamycin

Compound Description: This compound is a 5′-deoxy analog of Sangivamycin, lacking a hydroxyl group at the 5′ position of the ribofuranose sugar. []

Relevance: 5'-Deoxysangivamycin is a ribose-modified analog of Sangivamycin and did not display significant antitumor activity. []

Ara-thiosangivamycin

Compound Description: This compound is a thiosangivamycin analog with an arabinofuranose sugar moiety. []

2'-Deoxy-2'-fluoro-ara-thiosangivamycin

Compound Description: This compound is a thiosangivamycin analog with a 2'-deoxy-2'-fluoroarabinofuranose sugar moiety. []

Relevance: Similar to 2'-Deoxy-2'-fluoro-ara-Sangivamycin, this compound represents a sugar-modified analog of thiosangivamycin with potential for antiviral activity. []

Various 7-substituted 4-aminopyrrolo[2,3-d]pyrimidine-5-carbonitrile, -5-carboxamide, and -5-thiocarboxamide derivatives

Compound Description: These compounds are a series of non-nucleoside analogs of Sangivamycin and Toyocamycin with modifications at the 7-position of the pyrrolo[2,3-d]pyrimidine ring. They were synthesized to explore the structure-activity relationship of Sangivamycin and Toyocamycin analogs as potential antiviral agents. []

Relevance: These synthetic analogs provide insights into the structural requirements for the antiviral activity of Sangivamycin and Toyocamycin. The 5-thiocarboxamide derivatives, in particular, showed promising activity against HCMV and HSV-1. []

Properties

CAS Number

18417-89-5

Product Name

Sangivamycin

IUPAC Name

4-amino-7-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrrolo[2,3-d]pyrimidine-5-carboxamide

Molecular Formula

C12H15N5O5

Molecular Weight

309.28 g/mol

InChI

InChI=1S/C12H15N5O5/c13-9-6-4(10(14)21)1-17(11(6)16-3-15-9)12-8(20)7(19)5(2-18)22-12/h1,3,5,7-8,12,18-20H,2H2,(H2,14,21)(H2,13,15,16)/t5-,7-,8-,12-/m1/s1

InChI Key

OBZJZDHRXBKKTJ-JTFADIMSSA-N

SMILES

C1=C(C2=C(N=CN=C2N1C3C(C(C(O3)CO)O)O)N)C(=O)N

Solubility

Soluble in DMSO

Synonyms

4-amino-5-carboxamido-7-(D-ribofuranosyl)-pyrrolo-(2,3-d)pyrimidine
NSC 65346
sangivamycin
sangivamycin monohydrochloride

Canonical SMILES

C1=C(C2=C(N=CN=C2N1C3C(C(C(O3)CO)O)O)N)C(=O)N

Isomeric SMILES

C1=C(C2=C(N=CN=C2N1[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)N)C(=O)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.